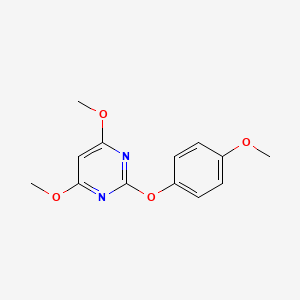![molecular formula C7H7N3O B3038600 5-氨基-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 CAS No. 869371-00-6](/img/structure/B3038600.png)
5-氨基-1H-吡咯并[2,3-b]吡啶-2(3H)-酮
描述
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . The design strategy involved introducing a group that could provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, consists of a pyridine ring fused with a pyrrole ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have been studied for their potent activities against fibroblast growth factor receptors (FGFRs) . These compounds have shown inhibitory activity against FGFR1, 2, and 3 .科学研究应用
1. 5-HT6 受体的配体
5-氨基-1H-吡咯并[2,3-b]吡啶-2(3H)-酮衍生物已被研究为 5-HT6 受体的配体,5-HT6 受体是神经和精神疾病的靶点。对该化合物的修饰产生了 5-HT6 受体的激动剂和拮抗剂,展示了其在神经精神药理学中的多功能性 (Elokdah 等人,2007)。
2. 萘啶-2(1H)-酮衍生物的合成
该化合物已用于通过扩环方法合成萘啶-2(1H)-酮衍生物。这些衍生物在材料科学和药物研究中得到应用 (Croix 等人,2018)。
3. 新型杂环化合物合成
开发了一种有效的方法,使用 5-氨基-1H-吡咯并[2,3-b]吡啶-2(3H)-酮合成新型 4,7-二氢-1H-吡咯并[2,3-b]吡啶。这些杂环化合物在药品和农用化学品开发中具有重要意义 (Vilches-Herrera 等人,2013)。
作用机制
Target of Action
The primary target of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one results in significant molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
未来方向
The future directions for the research on 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could involve further optimization of the compounds for increased potency against FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .
生化分析
Biochemical Properties
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity. The inhibition of these receptors is significant because the FGFR signaling pathway is involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can potentially disrupt these processes, making it a valuable compound in cancer research.
Cellular Effects
The effects of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one on cells are profound. This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, which are critical factors in cancer metastasis . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is crucial for cell growth and survival. By inhibiting this pathway, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can effectively reduce cancer cell viability and spread.
Molecular Mechanism
At the molecular level, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exerts its effects primarily through the inhibition of FGFRs. The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signaling . This inhibition leads to a decrease in downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been observed over various time points. The compound demonstrates stability and maintains its inhibitory effects on FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration
Dosage Effects in Animal Models
The effects of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in metabolic pathways related to its interaction with FGFRs. The compound may be metabolized by enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding these pathways is essential for developing effective dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Within cells and tissues, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution Additionally, its localization within specific cellular compartments can influence its activity and effectiveness
Subcellular Localization
The subcellular localization of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with FGFRs and other biomolecules, thereby influencing its overall activity and therapeutic potential.
属性
IUPAC Name |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFQRRKJVNHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)
![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)
